molecular formula C8H20Cl2N2 B1383315 (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride CAS No. 1803606-43-0

(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride

Cat. No.: B1383315
CAS No.: 1803606-43-0
M. Wt: 215.16 g/mol
InChI Key: CNFHEHAXTSCOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride (CAS 1803606-43-0) is an organic compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . As a dihydrochloride salt, it typically offers enhanced stability and solubility compared to the free base form, making it more suitable for various experimental applications. The structure features a cyclopropyl side chain, which is a motif of significant interest in medicinal chemistry due to its potential to influence metabolic stability and receptor binding. This compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

N'-(1-cyclopropylethyl)-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(8-3-4-8)10(2)6-5-9;;/h7-8H,3-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFHEHAXTSCOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with Cyclopropanealdehyde

This method involves reacting a primary amine with cyclopropanealdehyde in the presence of a reducing agent. Key steps include:

  • Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, as demonstrated in LSD1 inhibitor synthesis.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) in methanol or tetrahydrofuran (THF) facilitates reductive amination at room temperature.
  • Deprotection : Treatment with hydrochloric acid (HCl) yields the final dihydrochloride salt.

Example Protocol :

  • React Boc-protected 2-aminoethylmethylamine with cyclopropanealdehyde in THF.
  • Add NaBH3CN and stir for 12–24 hours.
  • Remove Boc groups via HCl in dioxane, followed by salt formation.

Key Data :

Parameter Value Source
Yield 60–75%
Purity >90%

Alkylation of Amines

Direct alkylation of a secondary amine with a cyclopropylethyl halide is a viable route, optimized via solvent systems:

  • Solvent : Tetrahydrofuran/water mixtures enhance reaction speed and reduce polymerization.
  • Workup : Neutralization with NaOH and extraction with dichloromethane (DCM) improves purity.

Example Protocol :

  • React 2-aminoethylmethylamine with 1-cyclopropylethyl bromide in THF/H2O.
  • Stir at 0–10°C for 30 minutes, then warm to room temperature.
  • Acidify with HCl, extract, and crystallize the dihydrochloride.

Key Data :

Parameter Value Source
Reaction Time 30 minutes
Yield 70–80%

Reduction of Amide Precursors

Lithium aluminum hydride (LiAlH4) reduces amides to amines, as shown in methyl ethylamine synthesis:

  • Scale Sensitivity : Yields improve with larger batches (30% at 100g scale vs. 75% at 1.9kg scale).
  • Purification : Distillation or silica gel chromatography isolates the product.

Example Protocol :

  • Reduce N-[(1-cyclopropylethyl)methyl]acetamide with LiAlH4 in THF.
  • Quench with HCl, extract, and concentrate.
  • Recrystallize from ethanol/HCl.

Key Data :

Parameter Value Source
Yield 30–75%
Optimal Solvent THF

Comparative Analysis of Methods

Method Advantages Limitations
Reductive Amination High selectivity, mild conditions Requires Boc protection
Alkylation Fast, scalable Risk of over-alkylation
Amide Reduction Simple starting materials Low yields at small scale

Critical Considerations

  • Salt Formation : Treatment with excess HCl in methanol or ethanol ensures complete conversion to the dihydrochloride.
  • Byproduct Control : Silica gel filtration and activated charcoal decolorization improve purity.
  • Solvent Optimization : THF/water systems reduce reaction times compared to pure organic solvents.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of substitution.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride possess cell cycle inhibitory activity, making them potential candidates for cancer therapy. Specifically, they can inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDK activity can lead to reduced proliferation of tumor cells, suggesting that this compound could be effective against various cancers, including solid tumors and leukemias .

Table 1: Potential Anticancer Applications of CDK Inhibitors

Cancer TypeMechanism of ActionReferences
Solid TumorsCDK inhibition leading to cell cycle arrest
LeukemiaTargeting proliferative pathways
Fibroproliferative DisordersModulating cellular differentiation

Neurodegenerative Diseases

The compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to inhibit specific enzymes associated with these conditions may help mitigate symptoms or slow disease progression. Research suggests that compounds with similar structures can influence neuroprotective pathways and reduce neuroinflammation .

Table 2: Neuroprotective Effects of Similar Compounds

DiseaseProposed MechanismReferences
Alzheimer'sInhibition of neuroinflammatory pathways
Huntington'sModulation of histone deacetylases

Treatment of Autoimmune Diseases

The compound's potential extends to autoimmune diseases where modulation of immune responses is beneficial. Its action on CDKs may help regulate T-cell activation and proliferation, which are critical in autoimmune pathologies such as rheumatoid arthritis and multiple sclerosis .

Table 3: Applications in Autoimmune Diseases

Autoimmune ConditionMechanism of ActionReferences
Rheumatoid ArthritisInhibition of T-cell proliferation
Multiple SclerosisModulation of immune response

Cardiovascular Diseases

Emerging studies suggest that this compound may have implications in cardiovascular health. By influencing cellular signaling pathways related to vascular health, this compound could potentially aid in the treatment or prevention of conditions such as atherosclerosis and restenosis .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclam Derivatives with Aminoethyl Substituents

Cyclam (1,4,8,11-tetraazacyclotetradecane) derivatives modified with aminoethyl groups, such as N-(2-aminoethyl)propane-1,3-diamine, exhibit anti-HIV-1 activity by targeting viral entry or replication machinery . Key differences include:

  • Structure : Cyclam derivatives are macrocyclic, enabling metal chelation (e.g., zinc), whereas the target compound is acyclic and lacks chelating capacity.
  • Bioactivity : The cyclam scaffold’s rigidity enhances binding to viral proteins, while the cyclopropyl group in the target compound may optimize lipophilicity for membrane penetration.

Nitroimidazole-Based Dihydrochloride Salts

Compounds like 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate share the dihydrochloride salt moiety, improving solubility. However, their nitroimidazole core is associated with antimicrobial activity (e.g., targeting anaerobic bacteria), contrasting with the cyclopropyl-amine structure of the target compound .

Diisopropylamino Derivatives

N,N-Diisopropyl-β-aminoethane thiol and related compounds feature branched alkyl groups instead of cyclopropane. These compounds often serve as precursors for chemical weapons detoxification agents or catalysts.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity Solubility Profile
Target Compound Acyclic amine Cyclopropyl, 2-aminoethyl Inferred antiviral High (dihydrochloride)
Cyclam with N-(2-aminoethyl)propane-1,3-diamine Macrocyclic tetraamine Acetate pendant arms Anti-HIV-1 Moderate
1-(2-AE)-2-Me-5-Nitroimidazole diHCl Nitroimidazole Nitro group, dihydrochloride Antimicrobial High
N,N-Diisopropyl-β-aminoethane thiol Branched alkylamine Diisopropyl, thiol Detoxification Low (free thiol form)

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s cyclopropyl group warrants exploration in antiviral or CNS-targeted therapies, leveraging its metabolic stability.
  • Synthetic Challenges: The steric strain of cyclopropane may complicate synthesis compared to cyclam derivatives, necessitating novel protection/deprotection strategies .
  • Comparative Efficacy : Direct bioactivity assays against HIV-1 or microbial targets are needed to validate hypotheses derived from structural analogs.

Biological Activity

(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its amine functional groups, which play a crucial role in its biological activity. The presence of the cyclopropyl group is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves modulation of cellular signaling pathways. It is believed to interact with specific receptors or enzymes, influencing various biochemical processes.

Key Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
  • Signal Transduction : It could affect pathways that regulate cell growth, differentiation, and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by affecting cancer cell metabolism and survival pathways.
  • Neuroprotective Effects : There is evidence to support its potential in protecting neuronal cells from damage, which could have implications for treating neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity.
  • Neuroprotection : Animal model studies showed that administration of this compound resulted in a notable reduction in neuronal loss following induced ischemic injury.

Data Tables

Biological ActivityEffect ObservedReference
AnticancerReduced cell viability in breast cancer cells
NeuroprotectiveDecreased neuronal loss post-ischemia
Enzyme InhibitionModulation of metabolic enzymes

Q & A

Q. What synthesis routes are recommended for (2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride, and how can purity be validated?

Methodological Answer:

  • Reductive Amination : React cyclopropylethyl methyl ketone with 2-aminoethylamine under hydrogenation conditions (e.g., H₂/Pd-C), followed by HCl salt formation. Optimize stoichiometry to minimize side products like unreacted amines or over-alkylated derivatives .
  • Purification : Use recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) targeting ≥98% purity .
  • Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.8 ppm for cyclopropyl CH₂, δ ~3.1 ppm for aminoethyl protons) and FTIR (N-H stretch at ~3200 cm⁻¹) .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use D₂O as a solvent to resolve cyclopropyl and aminoethyl proton environments. Compare chemical shifts with analogous compounds (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride ).
  • Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z for [M+H]⁺: calculated based on C₈H₁₉N₂·2HCl).
  • Elemental Analysis : Target ≤0.3% deviation from theoretical C, H, N, and Cl content .

Q. How does the solubility profile of this compound compare to similar dihydrochloride salts?

Methodological Answer:

  • Solvent Screening : Conduct solubility assays in water, methanol, and DMSO at 25°C. Expect high aqueous solubility (similar to dopamine hydrochloride, which is freely soluble in water ).
  • pH-Dependent Solubility : Test solubility across pH 2–8 using buffer systems. Hydrochloride salts typically show reduced solubility in alkaline conditions due to freebase precipitation .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under oxidative conditions be resolved?

Methodological Answer:

  • Controlled Stability Studies : Incubate the compound in H₂O₂ (0.1–1.0%) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Compare results with structurally similar compounds (e.g., 2-((2-Chloroethyl)amino)ethanol hydrochloride, which degrades via β-elimination ).
  • Mechanistic Probes : Use LC-MS to identify degradation products (e.g., cyclopropane ring-opening products or amine oxidation derivatives) .

Q. What experimental design optimizes ecological risk assessment for this compound?

Methodological Answer:

  • Environmental Fate Studies : Apply OECD Guideline 307 to assess soil biodegradation. Use LC-MS/MS to quantify residual compound and metabolites .
  • Toxicity Testing : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Compare results with structurally related amines (e.g., chlorinated ethanolamines ).

Q. How can researchers address discrepancies in reported receptor binding affinities?

Methodological Answer:

  • Binding Assay Standardization : Use radiolabeled ligands (e.g., ³H-labeled compound) in competition assays with HEK293 cells expressing target receptors (e.g., adrenergic or serotonin receptors). Normalize data to internal controls (e.g., propranolol for β-adrenergic receptors) .
  • Data Harmonization : Apply meta-analysis tools to reconcile variations in reported IC₅₀ values, accounting for differences in assay pH, temperature, and buffer ionic strength .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise, cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation) .
  • Advanced Purification : For trace impurities, employ preparative HPLC with a zwitterionic column (e.g., ZIC-HILIC) to resolve polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride
Reactant of Route 2
(2-Aminoethyl)(1-cyclopropylethyl)methylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.